Product packaging for cis-(Z)-Flupentixol Dihydrochloride(Cat. No.:CAS No. 2413-38-9)

cis-(Z)-Flupentixol Dihydrochloride

Cat. No.: B030078
CAS No.: 2413-38-9
M. Wt: 507.4 g/mol
InChI Key: IOVDQEIIMOZNNA-UHFFFAOYSA-N
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Description

Flupenthixol dihydrochloride is a potent and well-characterized typical antipsychotic agent belonging to the thioxanthene class, primarily recognized for its high-affinity antagonism of dopamine D1 and D2 receptors in the central nervous system. This compound serves as an indispensable pharmacological tool in neuroscience research for investigating the complex role of dopaminergic signaling in various physiological and behavioral processes. Its primary research value lies in modeling and studying psychiatric disorders such as schizophrenia, aiding in the elucidation of the dopamine hypothesis of psychosis. Researchers utilize Flupenthixol dihydrochloride to probe dopamine receptor function, modulate locomotor activity, and study reward pathways and stereotypical behaviors in preclinical models. A critical aspect of its application is the investigation of its cis(Z)-isomer, which is the therapeutically active geometric isomer responsible for the potent neuroleptic activity, in contrast to the trans(E)-isomer which exhibits weaker effects. Supplied as the dihydrochloride salt, it offers enhanced solubility in aqueous and physiological buffers for in vitro binding assays, cell-based studies, and in vivo administrations. This reagent is fundamental for advancing our understanding of neuropsychiatric disease mechanisms and for the preclinical evaluation of novel therapeutic strategies targeting the dopaminergic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2F3N2OS B030078 cis-(Z)-Flupentixol Dihydrochloride CAS No. 2413-38-9

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058737
Record name Flupentixol dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413-38-9
Record name Flupentixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
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Neurobiological and Pharmacological Mechanisms of Action Research

Dopamine (B1211576) Receptor Antagonism Research

Flupenthixol (B1673465) dihydrochloride (B599025) is a thioxanthene (B1196266) derivative that primarily functions as a dopamine receptor antagonist, a key mechanism in its antipsychotic effects. mims.com The pharmacologically active stereoisomer, cis(Z)-flupenthixol, is responsible for these actions. drugbank.comnih.gov

D1 and D2 Receptor Binding Affinity and Occupancy Studies

Research indicates that flupenthixol acts as a non-selective antagonist at dopamine D1 and D2 receptors. smolecule.comresearchgate.netmedchemexpress.com Some studies suggest that the active stereoisomer, cis(Z)-flupenthixol, demonstrates comparable affinities for both D1 and D2 receptors. drugbank.comnih.govsmolecule.compharmacompass.com However, other findings indicate a slightly higher affinity for D2 over D1 receptors. researchgate.net

In vivo studies using positron emission tomography (PET) have provided insights into the receptor occupancy of flupenthixol in clinical settings. One study involving patients treated with flupenthixol found a D2 receptor occupancy of 50-70%. wikipedia.orgnih.gov The same study reported a lower D1 receptor occupancy of approximately 20 ± 5%. wikipedia.orgnih.gov These findings suggest that while flupenthixol binds to both D1 and D2 receptors, its D2 receptor occupancy is more substantial at clinically relevant doses. wikipedia.orgnih.gov

The table below summarizes the in-vivo receptor occupancy data for flupenthixol.

ReceptorOccupancy (%)
D120 ± 5
D250-70
5-HT2A20 ± 10

Data from a study of 13 schizophrenic patients treated with 5.7 ± 1.4 mg/day of flupenthixol. wikipedia.org

Exploration of D3 and D4 Receptor Interactions

The binding profile of cis-flupentixol at various dopamine receptors is detailed in the table below.

ReceptorBinding Affinity (Ki, nM)
D13.5
D20.35
D31.75
D466.3

Binding affinity data for the cis-isomer of flupentixol. wikipedia.org

Role in Mesolimbic Dopamine Pathway Modulation

The mesolimbic dopamine pathway is a critical neural circuit in mediating the reinforcing effects of substances of abuse. researchgate.net Flupenthixol, through its antagonism of D1 and D2 receptors, is thought to modulate this pathway. researchgate.netbiorxiv.org Blockade of dopamine receptors in this system is a proposed mechanism for reducing the rewarding effects of drugs and alcohol. researchgate.net Research suggests that dopamine transmission in the nucleus accumbens, a key component of the mesolimbic system, is necessary for negative reinforcement. pnas.org Flupenthixol has been shown to block this dopaminergic transmission. pnas.org

Functional Selectivity Hypotheses in Dopamine Receptor Modulation

The concept of functional selectivity suggests that a ligand can stabilize different conformational states of a receptor, leading to varied downstream signaling pathways. In the context of flupenthixol, it has been proposed that functional selectivity may explain its antidepressant effects at lower doses. wikipedia.org One hypothesis is that at these lower concentrations, flupenthixol may preferentially bind to D2 autoreceptors. wikipedia.org This action could lead to an increase in postsynaptic dopamine levels, thereby mediating an antidepressant effect. wikipedia.org

Serotonin (B10506) Receptor System Modulation Research

In addition to its effects on the dopamine system, flupenthixol also interacts with the serotonin receptor system, which is believed to contribute to its therapeutic profile. smolecule.com

Adrenergic Receptor System Interactions

Alpha-1 Adrenoceptor Antagonism Research

Flupenthixol is an antagonist of alpha-1 adrenergic receptors. drugbank.comnih.govabcam.com In vitro studies have demonstrated that flupenthixol has a high affinity for the alpha-1 adrenoceptor, comparable to or even greater than some alpha-blocker medications prescribed for hypertension. researchgate.netdrugs.comdrugs.com This antagonistic activity at alpha-1 adrenoceptors can lead to peripheral vasodilation. drugs.com The affinity for alpha-1 adrenoceptors varies among different antipsychotic agents, and flupenthixol is considered to have a significant interaction with this receptor subtype. drugs.comnih.gov

Histamine (B1213489) Receptor Modulation Studies

The interaction of flupenthixol with histamine receptors is a key aspect of its pharmacological profile, particularly in relation to its sedative properties.

Central Nervous System Neurotransmitter System Integration

The clinical effects of flupenthixol dihydrochloride are a result of its integrated actions across multiple neurotransmitter systems. Its primary antagonism of dopamine D1 and D2 receptors is complemented by its modulation of serotonin, adrenergic, and histamine receptors. drugbank.comnih.govabcam.com This complex pharmacology, where it acts as an antagonist at dopamine, serotonin (5-HT2), alpha-1 adrenergic, and histamine H1 receptors, underlies its therapeutic applications. ncats.ioabcam.comabcam.co.jp The interplay between these systems is crucial; for instance, the antagonism of 5-HT2C receptors can modulate dopamine release in key brain regions like the nucleus accumbens. researchgate.netnih.gov This integrated action on various neurotransmitter pathways, including the dopamine and glutamate (B1630785) systems which are extensively studied in the context of psychosis, allows flupenthixol to influence a wide range of neurological functions. drugbank.com

Membrane Interaction Studies and Receptor Function Modification

Recent research has explored the interaction of flupenthixol with cell membranes, suggesting that this may be another facet of its mechanism of action. researchgate.netnih.gov Studies using model phospholipid membranes, such as those made of dipalmitoylphosphatidylcholine (DPPC), have shown that flupenthixol incorporates into the membrane. nih.gov It is proposed that the triple-ring structure of flupenthixol orients itself parallel to the headgroup of the phospholipids (B1166683), with its side chain extending towards the alkyl chains. nih.gov This interaction can alter the structure and dynamics of the lipid bilayer, which in turn can modify the function of membrane-bound proteins like receptors and transport proteins. researchgate.netnih.gov This suggests that part of flupenthixol's clinical efficacy could be based on its ability to modulate membrane-associated proteins through its direct interaction with the cell membrane. researchgate.netnih.gov Furthermore, investigations into its effects on multidrug resistance have shown that flupenthixol can interact with and inhibit the function of P-glycoprotein (P-gp), a membrane transporter. researchgate.netpnas.org

Compound Receptor Binding Affinities

Compound5-HT2A (Ki, nM)5-HT2C (pKi)D1 (Ki, nM)D2 (Ki, nM)H1 (Ki, nM)Alpha-1 (pKi)
cis-Flupentixol 7 medchemexpress.com102.2 (RC) wikipedia.org3.5 wikipedia.org0.35 wikipedia.org0.86 wikipedia.org171 (Antagonist) ncats.io
trans-Flupentixol 474 (MB) wikipedia.org120 wikipedia.org5.73 wikipedia.org

Acronyms used: RC – Cloned rat receptor; MB – Mouse brain receptor. wikipedia.org

Flupenthixol-Phospholipid Membrane Interactions at the Molecular Level

The interaction of Flupenthixol dihydrochloride with cell membranes is a crucial aspect of its mechanism of action, which is not yet fully understood. nih.gov Research at the molecular level has focused on how this thioxanthene drug interacts with the phospholipid bilayer, the fundamental structure of the cell membrane. nih.govnih.gov These interactions are significant because the structure and dynamics of membrane lipids can influence the function of membrane-bound proteins, which are often the primary targets of pharmacological agents. nih.govnih.gov

Studies utilizing model membranes, such as liposomes made from dipalmitoylphosphatidylcholine (DPPC), have provided detailed insights into these interactions. nih.govresearchgate.net Techniques like Electron Paramagnetic Resonance (EPR) spin labeling, Fourier-transform infrared spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) have been employed to investigate the effects of Flupenthixol on these model membranes, both in the presence and absence of cholesterol. nih.govresearchgate.net

Research findings indicate that Flupenthixol incorporates into the phospholipid membrane, orienting its triple ring structure parallel to the polar head groups of the phospholipids, while its side chain extends towards the hydrophobic alkyl chains of the lipids. nih.govresearchgate.net This insertion into the membrane alters its physical properties. EPR and FTIR studies have shown that the changes induced by Flupenthixol are more pronounced in the upper region of the membrane (the head group region) compared to the central, more hydrophobic part. nih.govresearchgate.net

Differential Scanning Calorimetry results further illuminate these interactions. The incorporation of 10 mol% Flupenthixol into a DPPC membrane induces a shoulder in the main phase transition peak. nih.gov This suggests the formation of a new, drug-rich phase, indicating a phase separation within the membrane. nih.gov This effect is observable even in the presence of cholesterol, a key component of mammalian cell membranes that regulates fluidity. nih.govresearchgate.net The data from these biophysical techniques collectively demonstrate that Flupenthixol significantly modifies the organization and dynamics of the lipid bilayer. nih.govresearchgate.net

Table 1: Summary of Flupenthixol's Effects on DPPC Model Membranes

Technique Observation Interpretation Source
EPR Spin Labeling Changes in order and dynamics, more pronounced in the head group region. Increased dynamics in the acyl chain region. Flupenthixol incorporates into the membrane, disordering the system around the head group region. nih.govresearchgate.net
FTIR Spectroscopy Changes are more pronounced in the upper part of the membrane. Confirms the primary site of interaction near the phospholipid head groups. nih.gov

| DSC | Shifts the main phase transition to lower temperatures; causes a shoulder in the transition peak at 10 mol% concentration. | Flupenthixol leads to a looser, more flexible bilayer and induces phase separation. | nih.govresearchgate.net |

Implications for Membrane-Associated Receptors and Transport Proteins

The alterations in the lipid membrane's structure and dynamics caused by Flupenthixol have significant implications for the function of membrane-associated proteins, such as receptors and transporters. nih.gov It is proposed that by modifying the local lipid environment, Flupenthixol can indirectly modulate the activity of these proteins, which could be a fundamental basis for its clinical efficacy. nih.govmetu.edu.tr

One of the well-studied examples of this interaction is with P-glycoprotein (Pgp), a membrane transport protein responsible for the efflux of various drugs from cells, contributing to multidrug resistance. drugbank.comnih.gov Research shows that cis(Z)-flupenthixol, the active stereoisomer, is a potent agent for reversing Pgp-mediated resistance. nih.gov Unlike many other agents, it enhances the photoaffinity labeling of Pgp with specific markers. nih.gov This has led to a model suggesting that Pgp has two nonidentical drug-interaction sites. Flupenthixol appears to interact with a site that stimulates substrate binding at an initial recognition site (the ON-site), which is closer to the cytosolic side of the membrane. nih.gov This interaction highlights a specific allosteric modulation of a transport protein by Flupenthixol, distinct from simple competitive inhibition. drugbank.comnih.gov

Table 2: Interaction of cis(Z)-Flupenthixol with P-glycoprotein (Pgp)

Pgp Region Effect of cis(Z)-Flupenthixol Proposed Function Source
C-site Stimulates [¹²⁵I]IAAP binding; more sensitive to vanadate-trapping. Initial drug-recognition site (ON-site). nih.gov

| N-site | Insensitive to cis(Z)-flupenthixol; less sensitive to vanadate-trapping. | Drug release site (OFF-site). | nih.gov |

Furthermore, recent studies have identified Flupenthixol as an inhibitor of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival and is often hyperactivated in cancers. researchgate.netnih.gov Computer modeling suggests that Flupenthixol can dock to the ATP binding pocket of phosphatidylinositol 3-kinase (PI3K), a lipid kinase. drugbank.comnih.gov Experimental evidence confirms that Flupenthixol inhibits the phosphorylation of AKT, a key downstream component of the pathway, in a dose-dependent manner. researchgate.netnih.gov This inhibition appears to be specific, as Flupenthixol did not affect the phosphorylation levels of ERK, a component of a different signaling pathway. nih.gov This demonstrates that Flupenthixol's interactions can extend beyond membrane dynamics to directly inhibit the function of membrane-associated signaling proteins. researchgate.netnih.gov

The drug is also known to bind to the adenylate cyclase-associated dopamine receptor (D-1), distinguishing it from other neuroleptics that may preferentially bind to D-2 receptors. nih.gov This interaction with a G protein-coupled receptor, a major class of membrane proteins, further underscores the compound's complex effects on membrane-protein functions. nih.govumlub.pl

Table 3: Effect of Flupenthixol on PI3K/AKT Pathway Protein Expression

Protein Effect of Flupenthixol Treatment Source
p-AKT (Thr308 & Ser473) Significantly decreased in a dose-dependent manner. researchgate.netnih.gov
Total AKT No significant change. nih.gov
Bcl-2 Expression levels decreased. nih.gov
PI3K p110ɑ No effect on protein expression. researchgate.netnih.gov

| p-ERK | No decrease in phosphorylation levels. | nih.gov |

Clinical Research and Therapeutic Applications

Schizophrenia Spectrum Disorders Research

Maintenance Treatment Efficacy in Chronic Schizophrenia

Long-acting injectable formulations of flupenthixol (B1673465), such as flupenthixol decanoate (B1226879), are widely used for maintenance treatment in chronic schizophrenia, especially for patients who may have challenges with adhering to oral medication regimens. nih.govhres.ca The primary goal of maintenance therapy is to prevent relapse and maintain a stable clinical state. mentalhealth.com

A systematic review of the literature aimed to estimate the optimal dose of flupenthixol decanoate for maintenance treatment. nih.gov Data from 16 studies involving 514 patients indicated a dose-response relationship, with treatment success rates rising steeply up to a dose of 10 mg every two weeks and reaching a plateau between 20 and 40 mg every two weeks, where success rates of 80–95% were observed. nih.govusc.edu A Cochrane review of 15 randomized controlled trials with 626 participants, however, found no significant differences in efficacy outcomes, such as relapse rates, when comparing flupenthixol decanoate to other depot antipsychotic preparations. nih.govnih.gov

One study highlighted that modest doses of flupenthixol decanoate could lead to good long-term outcomes. cambridge.org For instance, a high survival rate was achieved in a group of patients with a mean dose of 36 mg every four weeks. cambridge.org Another study found an impressive 80% survival rate with a fixed dose of 20 mg every three weeks. cambridge.org

Study DesignNumber of PatientsKey Finding
Systematic Review514Dose-response curve identified, with optimal efficacy between 20-40 mg every 2 weeks. nih.govusc.edu
Cochrane Review626No significant difference in relapse rates compared to other depot antipsychotics. nih.govnih.gov
Observational StudyNot SpecifiedHigh survival rate with a mean dose of 36 mg every 4 weeks. cambridge.org
Observational StudyNot Specified80% survival rate with a fixed dose of 20 mg every 3 weeks. cambridge.org

Relapse Prevention Studies in Nonaffective Psychoses

A key objective in the management of nonaffective psychoses like schizophrenia is the prevention of relapse. Long-acting injectable antipsychotics are considered beneficial in this regard due to improved treatment adherence. cambridge.org

Studies comparing different doses of flupenthixol decanoate have provided insights into relapse prevention. A Cochrane review found no significant difference in relapse rates at medium term between high doses (100 to 200 mg) and standard doses (~40 mg) per injection. nih.govcochrane.org Similarly, a trial comparing a very low dose (~6 mg) with a low dose (~9 mg) per injection reported no difference in relapse rates. nih.govcochrane.org Another systematic review suggested that increasing the dose up to 50–60 mg every four weeks may be associated with increased survival rates, with no evidence of further improvement at higher doses. cambridge.orgresearchgate.net

An open clinical trial investigated the efficacy of flupenthixol in preventing relapse in 27 schizophrenic patients with comorbid alcoholism. uni-muenchen.denih.gov The study found a significant reduction in alcohol consumption compared to baseline, and six patients remained completely abstinent from alcohol during the treatment period. uni-muenchen.denih.gov

Study FocusPatient GroupKey Finding on Relapse Prevention
Dose ComparisonChronic SchizophreniaNo significant difference in relapse rates between high and standard doses. nih.govcochrane.org
Dose ComparisonChronic SchizophreniaNo difference in relapse rates between very low and low doses. nih.govcochrane.org
Dose-Response AnalysisSchizophreniaIncreased survival rates up to 50-60 mg every 4 weeks, with no further benefit at higher doses. cambridge.orgresearchgate.net
Comorbid Substance UseSchizophrenia with AlcoholismSignificant reduction in alcohol consumption, suggesting a beneficial effect in this dual-diagnosis population. uni-muenchen.denih.gov

Impact on Quality of Life and Stress Coping in Chronic Schizophrenia

The impact of antipsychotic treatment on a patient's quality of life is a critical aspect of long-term care. A phase IV surveillance study documented the quality of life of outpatients with schizophrenia treated with flupenthixol. nih.gov Using the Subjective Well-being under Neuroleptic treatment (SWN-K) short version questionnaire, the mean score improved from 61.2 to 78.5 over the course of the study. nih.gov The Clinical Global Impression (CGI) scale also showed improvement, with the mean score decreasing from 5.83 to 3.43. nih.gov

Another 24-week, randomized, double-blind trial compared the impact of risperidone (B510) and flupenthixol on the quality of life of 144 schizophrenic inpatients and outpatients with predominantly negative symptoms. nih.gov Patients' subjective quality of life was assessed using the EuroQol-Visual Analogue Scale (EuroQol-VAS). After 24 weeks, the EuroQol-VAS score significantly increased in both treatment groups, with no significant differences observed between them. nih.gov

StudyAssessment Tool(s)Patient PopulationOutcome
Phase IV Surveillance StudySWN-K, CGI-ScaleOutpatients with SchizophreniaSignificant improvement in subjective well-being and clinical global impression. nih.gov
Randomized, Double-Blind TrialEuroQol-VASInpatients and Outpatients with SchizophreniaSignificant improvement in quality of life in both flupenthixol and risperidone groups, with no difference between them. nih.gov

Mood and Anxiety Disorders Research

At lower doses, flupenthixol exhibits antidepressant and anxiolytic properties, which has led to its investigation in the treatment of mild to moderate depression and anxiety. drugbank.comnih.gov

Efficacy in Mild to Moderate Depression

Flupenthixol has been studied as a monotherapy for mild to moderate depression, often demonstrating a rapid onset of action. drugbank.comnih.gov

A single-blind, parallel-group study involving 153 patients with mild to moderate depression compared flupenthixol dihydrochloride (B599025) with dothiepin (B26397) hydrochloride. nih.gov Both treatments led to significant improvements over six weeks, with a statistically significant difference favoring flupenthixol at the end of the study. nih.gov

In another study, 72 depressed patients in a general practice setting were randomly allocated to receive either flupenthixol dihydrochloride or fluvoxamine (B1237835) maleate (B1232345) for four weeks. nih.gov The reduction in mean total scores on the Hamilton Rating Scale for Depression and the improvement on the Clinical Global Impressions scale were greater for patients treated with flupenthixol. nih.gov

An uncontrolled pilot study with 45 patients with endogenous depression found that flupenthixol was markedly effective in eight patients and effective in nine. nih.gov The clinical effect was noted to be rapid, appearing within one week in 63% of responsive subjects. nih.gov

Study DesignComparatorNumber of PatientsKey Finding on Efficacy
Single-Blind, Parallel GroupDothiepin hydrochloride153Both effective, with a significant difference favoring flupenthixol at 6 weeks. nih.gov
Randomized Controlled TrialFluvoxamine maleate72Greater reduction in depression scores with flupenthixol over 4 weeks. nih.gov
Open, Uncontrolled Pilot StudyNone45Marked or effective response in 17 patients, with a rapid onset of action. nih.gov

Anxiolytic and Antidepressant Properties in Combined Therapy

Flupenthixol has also been evaluated in combination with other psychotropic medications to leverage its anxiolytic and antidepressant effects.

A fixed-dose combination of flupenthixol and melitracen (B1676185) is indicated for the treatment of anxiety, depression, and asthenia. apollopharmacy.inwikipedia.org Melitracen is a tricyclic antidepressant, and the combination aims to address both depressive and anxious symptoms. apollopharmacy.indroracle.ai Flupenthixol in this combination provides anxiolytic effects. apollopharmacy.in

An open, uncontrolled trial administered flupenthixol to 45 patients with endogenous depression, 36 of whom were also receiving tricyclic antidepressants. nih.gov The study noted that flupenthixol's influence on psychomotor retardation was particularly striking, and it also provided relief from depressive mood and psychic anxiety. nih.gov

Combination AgentIndication/Patient GroupObserved Properties
MelitracenAnxiety, Depression, AstheniaCombined antidepressant and anxiolytic effects. apollopharmacy.inwikipedia.org
Tricyclic AntidepressantsEndogenous DepressionRelief of depressive mood, psychic anxiety, and psychomotor retardation. nih.gov

Rapid Onset of Antidepressant Effect Investigations

Flupenthixol has been noted for its rapid onset of action in the treatment of depression. nih.govnih.gov Compared to some other available antidepressants, the effects of flupenthixol can often be observed within the first two to three days of administration. nih.govdrugbank.com This swift therapeutic action has been a point of interest in clinical investigations. Numerous controlled and open trials have been conducted to evaluate the antidepressant and anxiolytic efficacy of flupenthixol in patients with various forms of depression. nih.gov

The proposed mechanism for its antidepressant effects at lower doses may be associated with the blockade of D2/D3 autoreceptors, which leads to increased postsynaptic activation. researchgate.net While its antipsychotic properties are likely due to D2 and/or 5-HT2A antagonism, the mood-elevating properties are thought to be similar to those of tricyclic antidepressants. researchgate.netmentalhealth.com

Role of Prolactin Levels in Antidepressant Response

The relationship between prolactin levels and the antidepressant response to flupenthixol has been a subject of clinical study. In one trial involving 16 patients diagnosed with depression, the correlation between symptomatic improvement, changes in prolactin, and serum cis-flupenthixol levels was assessed. nih.gov The study found that improvements in depressive symptoms were not related to the serum levels of the drug. nih.gov However, a positive correlation was observed between the improvement in depressive symptoms and changes in prolactin levels at day 56 of the trial. nih.gov

It is known that flupenthixol can elevate prolactin levels. drugbank.commentalhealth.com While the clinical significance of hyperprolactinemia induced by neuroleptic drugs is not entirely clear, long-term elevation, when associated with hypogonadism, may lead to decreased bone mineral density. drugbank.com A study on first-episode schizophrenia patients treated with flupenthixol decanoate found that women had higher prolactin levels than men at months 3, 6, and 12, with the difference being statistically significant at the 12-month mark. nih.gov

Table 1: Prolactin Levels and Antidepressant Response

Time Point Correlation with Depressive Symptom Improvement
Day 56 Positive correlation with changes in prolactin levels nih.gov

Applications in Functional Somatic Syndromes

Flupenthixol-Melitracen Combination in Functional Dyspepsia

A combination of flupenthixol and melitracen has been shown to be effective in the short-term treatment of functional dyspepsia. nih.gov In a randomized controlled cross-over study of 25 patients who met the Rome III criteria for functional dyspepsia, this combination therapy was associated with significant improvement in quality of life, independent of the presence of anxiety or depression. nih.gov The study reported a significant improvement in subjective global symptom relief with the flupenthixol-melitracen combination compared to a placebo. nih.gov

Table 2: Flupenthixol-Melitracen in Functional Dyspepsia

Outcome Measure Flupenthixol + Melitracen Placebo p-value
Subjective Global Symptom Relief 73.9% 26.1% 0.001 nih.gov
Change in Nepean Dyspepsia Index Score -9.0 ± 11.9 -2.4 ± 8.9 0.03 nih.gov

Treatment of Persistent Idiopathic Facial Pain

The combination of flupenthixol and melitracen has also been investigated for its potential effectiveness in managing persistent idiopathic facial pain (PIFP). painphysicianjournal.comnih.gov A retrospective observational study involving 128 patients with a definite diagnosis of PIFP treated with this combination found that 82.0% of patients achieved pain relief. painphysicianjournal.comnih.gov The median onset time for treatment effect was 3 days. painphysicianjournal.comnih.gov The study concluded that the flupenthixol-melitracen combination showed potential in the management of PIFP with considerable efficacy and safety. painphysicianjournal.comnih.gov

Table 3: Flupenthixol-Melitracen in Persistent Idiopathic Facial Pain

Outcome Result
Patients Achieving Pain Relief (≥ 50% reduction in NRS-11 score) 105 out of 128 (82.0%) painphysicianjournal.comnih.gov
Median Treatment Onset Time 3 days (range: 1-7 days) painphysicianjournal.comnih.gov

Exploratory Research in Other Psychiatric Conditions

Short-Term Use in Borderline Personality Disorder

The use of low-dose flupenthixol for the short-term treatment of borderline personality disorder (BPD) has been explored in a preliminary open trial. nih.gov This study involved 13 adolescents with a rigorous diagnosis of BPD who were treated over eight weeks. nih.gov The results showed significant improvement across measures of impulsivity, depression/dysphoria, general psychopathology, and global functioning. nih.gov These findings suggest a potential role for low-dose flupenthixol in the short-term management of this patient population. nih.govresearchgate.net Research also indicates that flupenthixol may help in reducing suicidal thoughts and behaviors in individuals with BPD. mentalhealth.com

Impact on Deliberate Self-Harm Behaviors

Clinical research has investigated the potential of flupenthixol in reducing the repetition of deliberate self-harm (DSH). A systematic review of various pharmacological and psychosocial treatments identified a single randomized controlled trial that specifically assessed the efficacy of depot flupenthixol in a population of individuals who repeatedly engage in self-harm. calmpsychaz.commedscape.com

Table 1: Clinical Trial Findings on Flupenthixol for Deliberate Self-Harm
InterventionComparisonOutcome MeasureOdds Ratio (95% CI)Number Needed to Treat (NNT)Evidence QualitySource
Depot FlupenthixolPlaceboRepetition of Deliberate Self-Harm0.09 (0.02 to 0.50)2Very Low calmpsychaz.commedscape.comclevelandclinic.org

Pain Management Research

The application of flupenthixol has been explored in the context of challenging pain syndromes, particularly refractory trigeminal neuralgia. Trigeminal neuralgia is a condition characterized by severe, sudden, and shock-like facial pain. In cases where conventional treatments fail, alternative therapeutic strategies are considered.

One study investigated the efficacy of a combination therapy involving flupenthixol and melitracen for patients with trigeminal neuralgia. medchemexpress.com The research reported that a majority of the twelve patients treated with this combination derived benefit from the regimen. medchemexpress.com This particular study suggests a potential role for flupenthixol, a neuroleptic, when used in conjunction with melitracen, a bipolar thymoeleptic, for patients who have not responded to standard therapeutic approaches. medchemexpress.com No adverse side effects were noted in this specific trial. medchemexpress.com While these findings are promising, they originate from a small, specific study, indicating the need for larger, controlled trials to validate the efficacy and safety of this combination for refractory trigeminal neuralgia.

Table 2: Research on Flupenthixol in Pain Management
ConditionInterventionNumber of PatientsKey FindingSource
Trigeminal NeuralgiaFlupenthixol combined with Melitracen12The majority of patients experienced a benefit from the treatment. medchemexpress.com

There is no specific research available on the use of flupenthixol dihydrochloride for the management of sublesional pain.

Comparative Efficacy and Safety Studies

Flupenthixol (B1673465) Decanoate (B1226879) Versus Other Long-Acting Injectable Antipsychotics

Flupenthixol decanoate is a long-acting injectable (LAI) formulation used for the maintenance treatment of schizophrenia. Its efficacy in preventing relapse and its acceptability among patients have been evaluated in numerous studies, including network meta-analyses and head-to-head comparisons.

Network meta-analyses provide a comprehensive comparison of multiple treatments. A significant network meta-analysis of 78 randomized controlled trials (RCTs) involving 11,505 participants evaluated 12 LAI antipsychotics for nonaffective psychoses psychiatryonline.org. In terms of relapse prevention, flupenthixol was found to be significantly more effective than placebo, with a relative risk of 0.32 psychiatryonline.org. Regarding acceptability, defined as all-cause discontinuation, flupenthixol was also superior to placebo, with a relative risk of 0.62 psychiatryonline.org. This analysis indicated that while most LAIs were superior to placebo, there were no major differences in efficacy when compared head-to-head, with the exception of aripiprazole (B633) showing better acceptability against some other LAIs psychiatryonline.org.

Another network meta-analysis that included 56 reports and 10,177 patients also assessed the long-term effectiveness of various antipsychotics in reducing relapse in schizophrenia researchgate.net. The findings from this analysis further contribute to the understanding of the comparative efficacy of different LAI formulations.

LAI AntipsychoticRelative Risk vs. Placebo (95% CI) for Relapse PreventionReference
Paliperidone (3-month)0.27 (0.17–0.42) psychiatryonline.org
Aripiprazole0.29 (0.21–0.39) psychiatryonline.org
Flupenthixol0.32 (0.16–0.65) psychiatryonline.org
Fluphenazine (B1673473)0.34 (0.24–0.48) psychiatryonline.org
Risperidone (B510)0.34 (0.23–0.52) psychiatryonline.org
Pipothiazine0.35 (0.20–0.62) psychiatryonline.org
Olanzapine0.37 (0.26–0.53) psychiatryonline.org
Paliperidone (1-month)0.39 (0.30–0.50) psychiatryonline.org
Haloperidol (B65202)0.57 (0.33–0.97) psychiatryonline.org

Direct comparisons of flupenthixol decanoate with other LAIs provide more specific insights. A long-term, double-blind, cross-over study compared flupenthixol decanoate with haloperidol decanoate in 32 schizophrenic patients. The study concluded that 4-week intramuscular administration of haloperidol decanoate provided appropriate control of schizophrenic symptoms, while suggesting that flupenthixol decanoate might require shorter dosing intervals for similar efficacy nih.gov. After crossing over, symptoms were further reduced with haloperidol decanoate but increased with flupenthixol decanoate nih.gov.

In a study comparing the effectiveness of depot antipsychotics in a routine clinical setting, flupentixol decanoate was started in individuals with lower illness severity compared to those started on zuclopenthixol (B143822) decanoate or risperidone long-acting injection cambridge.org. After 3-5 months, clinical severity scores were lower with flupentixol compared to risperidone long-acting injection cambridge.org. A nationwide study in Taiwan that compared risperidone LAI with haloperidol and flupentixol LAIs found no significant differences in treatment effectiveness between the groups researchgate.net.

Oral Versus Long-Acting Injectable Formulations: Efficacy and Adherence Research

The choice between oral and LAI formulations of antipsychotics is a critical aspect of schizophrenia management, with adherence being a key factor.

Specifically for flupenthixol, one report noted no difference in clinical efficacy between flupenthixol decanoate intramuscular depot and oral antipsychotics in patients with schizophrenia, with similar outcomes in terms of survival, global impression, relapse rate, and study discontinuation researchgate.net. However, it is widely acknowledged that LAI formulations can be a valuable tool to address non-adherence, which is a major challenge in the long-term management of schizophrenia nih.govnih.gov. Research indicates that nonadherent patients with early-phase schizophrenia who are started on an oral antipsychotic have poorer outcomes at a 3-year follow-up, and the use of LAIs may improve these outcomes by ensuring medication adherence youtube.com.

Adverse Effect Mechanisms and Management Research

Extrapyramidal Symptom Pathophysiology

Extrapyramidal symptoms (EPS) are a group of movement disorders that are common adverse effects of dopamine (B1211576) receptor-blocking agents like flupenthixol (B1673465). These symptoms can be acute, such as dystonia (sustained muscle contractions), akathisia (a state of inner restlessness), and parkinsonism (symptoms resembling Parkinson's disease like tremor and rigidity), or chronic, such as tardive dyskinesia. drugbank.com

The primary mechanism underlying flupenthixol-induced extrapyramidal symptoms is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain. scot.nhs.uk This pathway is crucial for controlling motor function. By antagonizing D2 receptors, flupenthixol disrupts the normal balance of dopamine signaling, leading to the various movement disorders classified as EPS. scot.nhs.uk This antagonism in the basal ganglia creates a state of decreased dopamine activity and a relative excess of acetylcholine, contributing to the development of these symptoms. The risk of EPS is often dose-dependent. droracle.ai Flupenthixol is a typical antipsychotic of the thioxanthene (B1196266) group and acts as an antagonist at both dopamine D1 and D2 receptors. drugbank.com

Research and clinical practice have established several strategies for managing EPS induced by flupenthixol. A primary approach is the administration of anticholinergic medications. droracle.ai These drugs, such as procyclidine (B1679153) and benztropine, work by counteracting the relative cholinergic overactivity that results from dopamine blockade. drugbank.comscot.nhs.uk Clinical trials have noted the use of anti-Parkinsonian drugs to manage these effects. drugbank.com

Another key management strategy is to adjust the medication regimen. This can involve reducing the dose of flupenthixol, as the effects are often dose-related, or switching to an antipsychotic with a lower propensity for causing EPS. scot.nhs.ukdroracle.ai In a study of patients with first-episode schizophrenia treated with flupenthixol decanoate (B1226879), anticholinergic medication was permitted to manage emergent EPS. nih.gov However, it's noted that anticholinergics are often ineffective for akathisia, for which benzodiazepines may be used for short-term management. scot.nhs.uk

Table 1: Management Approaches for Flupenthixol-Induced Extrapyramidal Symptoms

Management Strategy Mechanism/Rationale Examples
Pharmacological Intervention Counteracts cholinergic hyperactivity resulting from dopamine blockade. Procyclidine, Benztropine drugbank.comscot.nhs.uk
Dose Adjustment EPS are often dose-dependent; lowering the dose can alleviate symptoms. Reduction of flupenthixol dosage scot.nhs.ukdroracle.ai
Switching Antipsychotic Changing to an agent with lower D2 receptor affinity in the nigrostriatal pathway. Switching to a second-generation antipsychotic scot.nhs.uk

| Adjunctive Medication | Used for specific symptoms like akathisia where anticholinergics are less effective. | Benzodiazepines (short-term for akathisia) scot.nhs.uk |

This table is based on data from multiple sources.

Tardive Dyskinesia (TD) is a serious, and potentially irreversible, hyperkinetic movement disorder that can develop after long-term exposure to dopamine receptor antagonists like flupenthixol. hres.cawikipedia.org It is characterized by involuntary, repetitive movements, often involving the face, tongue, and limbs. verywellhealth.com

The development of TD is significantly associated with the duration of neuroleptic exposure and the dosage. sop.org.tw A prospective study on patients receiving depot flupenthixol or fluphenazine (B1673473) found that the incidence of the bucco-linguo-masticatory syndrome (a form of TD) rose from 8% to 22% over three years. nih.gov Another study of 261 patients treated with flupentixol decanoate found a TD prevalence of 20.7%. sop.org.tw The underlying pathophysiology is thought to involve the upregulation and hypersensitivity of postsynaptic dopamine receptors in the nigrostriatal pathway following chronic blockade. hres.ca

While TD can be permanent, some research suggests that symptoms may remit, at least partially, upon withdrawal of the offending drug. hres.ca In one follow-up study, TD symptoms disappeared spontaneously in 9.3% of patients after three months of observation. sop.org.tw Management strategies include stopping the medication if clinically feasible or switching to an antipsychotic with a lower risk of TD, such as clozapine. scot.nhs.uk The earlier TD is identified and the causative agent is stopped, the higher the chance of reversibility. verywellhealth.com

Hyperprolactinemia Mechanisms and Clinical Implications

Flupenthixol can elevate levels of the hormone prolactin, a condition known as hyperprolactinemia. drugbank.com This occurs because dopamine acts as the primary inhibitor of prolactin release from the pituitary gland. By blocking D2 receptors in the tuberoinfundibular pathway, flupenthixol removes this "brake" on prolactin secretion, leading to increased levels in the blood. mdpi.com

Clinically, hyperprolactinemia can lead to sexual dysfunction, amenorrhea (cessation of menstruation), and galactorrhea (inappropriate milk production). drugbank.com While the clinical significance is sometimes unclear, long-term elevation of prolactin can have more serious consequences. drugbank.com

One of the most significant long-term clinical implications of drug-induced hyperprolactinemia is its effect on bone mineral density (BMD). drugbank.com Elevated prolactin levels can lead to hypogonadism (reduced function of the gonads), which in turn decreases the production of sex hormones like estrogen and testosterone. cambridge.org These hormones are crucial for maintaining bone mass. tewv.nhs.uk

Prolonged use of prolactin-raising antipsychotics is associated with an increased risk of reduced BMD, osteopenia, and osteoporosis. mdpi.comnih.govjneuropsychiatry.org This reduction in bone density increases the fragility of bones and elevates the risk of fractures. tewv.nhs.uk Research suggests that patients with schizophrenia on long-term prolactin-raising antipsychotics are at a high risk of developing reduced BMD. cambridge.org This effect is not limited to vulnerable populations and can apply to anyone using these medications long-term. nih.gov The risk appears to be correlated with the dose of the medication. cambridge.org While hypogonadism is considered the primary mechanism, some evidence also suggests that prolactin may have a direct effect on bone cells that contributes to bone loss. kuleuven.be

Cardiovascular System Effects Research

Research has identified several potential cardiovascular effects associated with flupenthixol. Like other antipsychotic agents, flupenthixol can cause prolongation of the QTc interval on an electrocardiogram (ECG). drugbank.com QTc prolongation is a risk factor for a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP). tewv.nhs.uk The risk of arrhythmia increases with the degree of QTc prolongation. tewv.nhs.uk

Flupenthixol is listed among drugs with a potential to prolong the QT interval. tewv.nhs.uknih.govresearchgate.net The risk is influenced by several factors, including patient-specific variables (e.g., female sex, advanced age, heart disease, electrolyte imbalances like hypokalemia) and factors that increase drug exposure, such as overdose or drug interactions. tewv.nhs.uk

In addition to effects on cardiac repolarization, clinical trials have associated flupenthixol with a risk of other cardiovascular events, including cerebrovascular adverse events, stroke, and venous thromboembolism. drugbank.com Severe hypotension has also been reported as a potential adverse reaction. nih.gov Concurrent use of flupenthixol with other drugs known to affect the heart can increase the risk of ECG changes and ventricular arrhythmias. drugbank.com

Table 2: Compounds Mentioned

Compound Name
Aripiprazole (B633)
Amisulpride
Benztropine
Benzodiazepines
Biperiden
Bromocriptine
Cabergoline
Carbamazepine
Chlorpromazine
Clozapine
Deutetrabenazine
Flupenthixol
Flupenthixol dihydrochloride (B599025)
Fluphenazine
Haloperidol (B65202)
Levarterenol
Lithium
Lorazepam
Melitracen (B1676185)
Metoclopramide
Olanzapine
Orphenadrine
Penfluridol
Pimozide
Piribedil
Procyclidine
Propranolol
Quetiapine
Risperidone (B510)
Sodium valproate
Tetrabenazine
Thioridazine
Valbenazine

Neuroleptic Malignant Syndrome Pathogenesis and Risk Factors

Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal idiosyncratic reaction associated with the use of antipsychotic drugs, including flupenthixol. The condition is characterized by a clinical tetrad of hyperthermia, severe muscle rigidity, autonomic instability, and altered mental status.

The pathogenesis of NMS is not entirely understood but is widely believed to result from a central dopamine D2 receptor blockade. The potent antagonism of D2 receptors in the hypothalamus is thought to disrupt thermoregulation, leading to hyperthermia. Blockade of dopamine pathways in the nigrostriatal and spinal cord regions is believed to cause the profound muscle rigidity and tremor seen in NMS. This intense muscular activity can lead to rhabdomyolysis (muscle breakdown), with a consequent increase in serum creatine (B1669601) phosphokinase (CPK) levels.

Several risk factors for developing NMS have been identified through clinical observation and research.

Identified Risk Factors for Neuroleptic Malignant Syndrome:

Risk Factor Category Specific Factors Relevance to Flupenthixol Dihydrochloride
Medication Properties Use of high-potency, first-generation antipsychotics.Flupenthixol is a potent, typical antipsychotic of the thioxanthene class.
Administration High dosage of the antipsychotic. Rapid dose escalation. Use of long-acting depot injections.NMS has been reported in a patient receiving long-acting flupenthixol injections.
Patient Characteristics Male gender.Men appear to be more commonly affected than women.
Concurrent Medication Concurrent use of lithium.The risk of NMS may be increased when lithium is co-administered.
Other Factors Switching from one antipsychotic to another.This is a recognized risk period for the development of NMS.

Central Nervous System Adverse Effects Beyond Extrapyramidal Symptoms

Seizures are a known, though less common, adverse effect of flupenthixol. The underlying mechanism is believed to be a lowering of the convulsive threshold. Seizures occur when there is an imbalance between excitatory and inhibitory neurotransmission in the central nervous system (CNS). The principal excitatory and inhibitory neurotransmitters are glutamate (B1630785) and gamma-aminobutyric acid (GABA), respectively.

While the specific mechanism for flupenthixol is not fully elucidated, many antipsychotics are thought to lower the seizure threshold by interfering with these neurotransmitter systems. Potential mechanisms include antagonism of GABAergic transmission or effects on other receptors that modulate neuronal excitability. Overdoses of flupenthixol have been noted to be characterized by convulsions, indicating a dose-dependent effect on the seizure threshold.

While many typical antipsychotics are associated with sedation, flupenthixol can, paradoxically, cause activating effects such as restlessness, insomnia, and anxiety or agitation in some individuals. These effects are particularly relevant at lower doses where flupenthixol is sometimes used for its antidepressant properties.

The mechanism for these activating effects is not fully understood but may be related to its complex dopaminergic activity. One hypothesis suggests that at low doses, flupenthixol may preferentially bind to presynaptic D2 autoreceptors. Antagonism of these autoreceptors would inhibit the normal negative feedback loop for dopamine, leading to an increase in dopamine synthesis and release in the synapse. This resultant increase in postsynaptic dopamine receptor activation could mediate the observed mood-elevating and activating effects. In contrast, at higher doses used for psychosis, the more extensive postsynaptic D2 receptor blockade predominates, leading to antipsychotic effects. Additionally, flupenthixol's antagonism of serotonin (B10506) 5-HT2A receptors may contribute to its antidepressant and anxiolytic profile.

Autonomic and Metabolic Dysregulation Studies

Flupenthixol dihydrochloride can influence both autonomic and metabolic functions. Autonomic dysregulation can manifest as changes in blood pressure and heart rate, while metabolic dysregulation involves alterations in weight, glucose, and lipid metabolism.

Antipsychotic medications are recognized as a potential trigger for autonomic nervous system (ANS) dysregulation. Flupenthixol exerts weak anticholinergic and adrenergic effects. Its alpha-adrenergic receptor blockade can lead to vasodilation and potentially cause orthostatic hypotension and dizziness. However, the risk of hypotension with high-potency typical antipsychotics like flupenthixol is generally considered lower than with some atypical agents. Autonomic instability, including tachycardia, is also a core feature of the rare but serious Neuroleptic Malignant Syndrome.

Research into the metabolic effects of flupenthixol has shown that, like many antipsychotics, it can be associated with weight gain and adverse changes in metabolic profiles. One 12-month study investigating long-acting injectable flupenthixol decanoate in first-episode schizophrenia patients found significant increases in several metabolic parameters.

Metabolic Changes Observed with Flupenthixol Decanoate (12-Month Study):

Metabolic Parameter Change Observed Statistical Significance (P-value)
Body Mass Index (BMI) Significant Increase<.0001
Waist Circumference Significant Increase0.0006
Triglycerides Significant Increase0.03
HDL Cholesterol Significant Decrease0.005
Fasting Blood Glucose No Significant Change0.9
LDL Cholesterol No Significant Change0.1
Total Cholesterol No Significant Change0.3
Blood Pressure (Systolic/Diastolic) No Significant Change0.7 / 0.8

Data from a 12-month study on first-episode schizophrenia patients treated with flupenthixol decanoate.

These findings indicate that the risks of weight gain and metabolic syndrome are not limited to second-generation antipsychotics and are a relevant consideration with flupenthixol treatment. The antagonism of histamine (B1213489) H1 and serotonin 5-HT2c receptors is often implicated in the weight gain and metabolic changes seen with antipsychotic medications.

Anti-emetic Effect and Masking of Underlying Conditions Research

Research into the pharmacological properties of flupenthixol dihydrochloride has identified its potential as an anti-emetic, a characteristic linked to its primary mechanism of action as a dopamine receptor antagonist. Concurrently, this anti-emetic capability raises theoretical concerns about its potential to mask the symptoms of underlying medical conditions, which could theoretically delay diagnosis and treatment.

Anti-emetic Effect of Flupenthixol Dihydrochloride

Flupenthixol dihydrochloride's anti-emetic effects are attributed to its antagonism of dopamine D1 and D2 receptors. drugbank.com The chemoreceptor trigger zone (CTZ), a key area in the brainstem for inducing vomiting, is rich in D2 receptors. amegroups.org By blocking these receptors, flupenthixol can interrupt the signaling pathway that leads to nausea and vomiting. amegroups.org This mechanism is a common feature among many first-generation antipsychotic medications. medscape.com

While the anti-emetic properties of flupenthixol are recognized, specific clinical trials designed to quantify its efficacy solely for nausea and vomiting are not extensively documented in publicly available research. However, a study investigating a combination of flupenthixol and melitracen for functional dyspepsia showed a significant improvement in symptoms, which can include nausea and vomiting. nih.govnih.gov It is important to note that this study was not designed to isolate the anti-emetic effect of flupenthixol alone.

The anti-emetic action of dopamine antagonists is a well-established principle in pharmacology. For instance, other dopamine antagonists like prochlorperazine (B1679090) are utilized for managing severe nausea and vomiting from various causes. amegroups.org The theoretical basis for flupenthixol's anti-emetic effect is strong due to its potent dopamine receptor blockade. axonmedchem.commedchemexpress.com

Receptor TargetRole in EmesisEffect of Flupenthixol Dihydrochloride
Dopamine D2 Receptors Stimulation of these receptors in the chemoreceptor trigger zone (CTZ) can induce nausea and vomiting. amegroups.orgAntagonism of D2 receptors, blocking the emetic signal. drugbank.com
Dopamine D1 Receptors Also implicated in the emetic pathway, though the D2 receptor is considered the primary target for anti-emetic dopamine antagonists.Antagonism of D1 receptors, contributing to the overall anti-emetic effect. drugbank.com

Masking of Underlying Conditions

A potential consequence of the effective management of nausea and vomiting is the masking of symptoms of an undiagnosed underlying medical condition. Nausea and vomiting are common symptoms of a wide range of disorders, including gastrointestinal, neurological, and metabolic conditions. medicinenet.com

There is a theoretical risk that by suppressing these symptoms, flupenthixol dihydrochloride could inadvertently delay the diagnosis of conditions such as:

Gastrointestinal Disorders : Conditions like gastritis, peptic ulcers, or even gastrointestinal obstructions can present with nausea and vomiting.

Neurological Conditions : Increased intracranial pressure due to tumors or other neurological issues can manifest with vomiting.

Metabolic and Endocrine Disorders : Certain metabolic imbalances can lead to nausea and vomiting.

While there is a lack of specific case reports or clinical studies focusing on delayed diagnosis due to the anti-emetic effect of flupenthixol, the principle remains a valid clinical consideration. The general adverse effect profile of flupenthixol includes gastrointestinal symptoms like constipation, dry mouth, and, paradoxically, vomiting in some cases. medicinenet.com This highlights the complexity of its effects on the gastrointestinal system. The potential for masking underlying conditions is a recognized concern with the use of anti-emetic drugs in general.

Drug Interaction Research

Pharmacodynamic Interactions with Central Nervous System Depressants

Flupenthixol (B1673465) dihydrochloride (B599025) potentiates the sedative effects of central nervous system (CNS) depressants. This is a significant pharmacodynamic interaction, as the co-administration can lead to an additive increase in sedation, drowsiness, and impairment of psychomotor performance. nih.gov The mechanism is based on the combined depressant effects on the CNS. Flupenthixol itself has sedative properties, which are enhanced when taken with other substances that also slow down brain activity. nih.gov

Key interactions in this category include:

Alcohol: The sedative response to alcohol is enhanced by flupenthixol. nih.govnih.gov This combination can lead to a greater level of intoxication and impairment than expected from alcohol alone. researchgate.net

Barbiturates and Hypnotics: The effects of barbiturates and other hypnotics are increased when used concurrently with flupenthixol. nih.govnih.gov

Benzodiazepines: An increased risk of CNS depression occurs when flupenthixol is combined with benzodiazepines like diazepam and lorazepam. guidetopharmacology.orgdrugbank.com Studies on psychomotor performance have shown that while a 1 mg dose of flupenthixol did not differ from a placebo, combinations with benzodiazepines resulted in significant impairment. drugbank.com

Opioids: Co-administration with opioid analgesics can increase CNS depression. drugbank.com

Table 1: Interactions with CNS Depressants

Interacting Agent Outcome of Interaction
Alcohol Enhanced sedative response. nih.govnih.gov
Barbiturates Increased CNS depressant effects. nih.govnih.gov
Benzodiazepines (e.g., Diazepam) Increased risk of CNS depression. guidetopharmacology.org

QTc-Prolonging Agent Interactions

A significant concern with flupenthixol is the potential for prolonging the QT interval of the electrocardiogram (ECG). nih.gov A prolonged QT interval is a biomarker for an increased risk of ventricular tachyarrhythmias, including Torsades de Pointes, which can be fatal. This risk is exacerbated when flupenthixol is co-administered with other medications that also have the potential to prolong the QT interval. nih.gov

The risk of significant QT prolongation necessitates caution and avoidance of co-prescription with several classes of drugs:

Class Ia and III Antiarrhythmics: Concurrent use with agents such as quinidine, amiodarone, and sotalol (B1662669) should be avoided due to the additive effect on QT interval prolongation. nih.govnih.gov

Certain Antibiotics: Macrolides (e.g., erythromycin) and some fluoroquinolones (e.g., moxifloxacin) are known to increase the risk of QTc prolongation when combined with flupenthixol. nih.govresearchgate.nettg.org.au

Other Antipsychotics and Antidepressants: Co-administration with other antipsychotics or certain antidepressants like citalopram (B1669093) can increase the risk of malignant arrhythmias. nih.govyoutube.com

Table 2: Interactions with QTc-Prolonging Agents

Interacting Agent Class Example Drugs Potential Consequence
Class Ia Antiarrhythmics Quinidine Increased risk of serious arrhythmias. nih.govnih.gov
Class III Antiarrhythmics Amiodarone, Sotalol Additive QT prolongation. nih.govnih.gov
Macrolide Antibiotics Erythromycin Increased risk of QTc prolongation. nih.govresearchgate.net
Fluoroquinolone Antibiotics Moxifloxacin Increased QTc-prolonging activities. tg.org.audntb.gov.ua
Other Antipsychotics Thioridazine Additive effect on QT interval. nih.gov

Interactions Affecting Blood Pressure Regulation

Flupenthixol can interfere with the mechanisms of medications used to control blood pressure. Its alpha-adrenergic blocking activity is a key factor in these interactions. nih.gov

Antihypertensive Agents: Flupenthixol may block the antihypertensive effects of adrenergic-blocking agents like guanethidine. nih.govnih.govresearchgate.net This can lead to a loss of blood pressure control.

Adrenaline (Epinephrine): The effects of adrenaline may be antagonized. nih.gov If adrenaline is used to treat severe hypotension in a patient who has taken a large dose of flupenthixol, it could lead to a paradoxical further lowering of blood pressure. guidetopharmacology.org

Table 3: Interactions Affecting Blood Pressure

Interacting Agent Mechanism Clinical Outcome
Guanethidine Blockade of antihypertensive effect. nih.gov Reduced efficacy of guanethidine. researchgate.net

Altered Efficacy with Other Psychotropic Medications

Interactions with other psychotropic drugs can lead to either reduced efficacy or increased toxicity.

Levodopa: As a dopamine (B1211576) receptor antagonist, flupenthixol can block the effects of dopamine agonists like levodopa, which is used to treat Parkinson's disease. guidetopharmacology.orgresearchgate.net This can result in a worsening of Parkinsonian symptoms.

Lithium: Co-administration of flupenthixol and lithium may increase the risk of neurotoxicity. nih.gov Although they have been used in combination for certain psychiatric conditions, caution is warranted.

Tricyclic Antidepressants (TCAs): Flupenthixol and TCAs may mutually inhibit each other's metabolism. nih.govnih.gov This can lead to increased plasma concentrations of both drugs, potentially increasing the risk of side effects. One case report described extremely high levels of imipramine (B1671792) and its metabolite, desipramine, when co-administered with flupenthixol decanoate (B1226879).

Table 4: Interactions with Other Psychotropic Medications

Interacting Agent Outcome of Interaction
Levodopa Decreased therapeutic efficacy of levodopa. guidetopharmacology.orgdntb.gov.ua
Lithium Increased risk of neurotoxicity. nih.gov

P-glycoprotein Mediated Drug Transport Interactions

P-glycoprotein (P-gp) is an efflux transporter found in various tissues, including the intestines and the blood-brain barrier, which pumps substrates out of cells. nih.gov Drugs can be substrates, inhibitors, or inducers of P-gp, leading to significant drug-drug interactions.

Research has identified flupenthixol as an inhibitor of P-glycoprotein. nih.govguidetopharmacology.org The pharmacologically active cis(Z)-isomer, in particular, inhibits P-gp-mediated drug transport. guidetopharmacology.org By inhibiting this efflux pump, flupenthixol can increase the absorption and brain penetration of other drugs that are P-gp substrates. This can lead to higher plasma concentrations and an increased risk of toxicity for the co-administered drug. guidetopharmacology.org This interaction is particularly relevant for P-gp substrates with a narrow therapeutic index.

Table 5: P-glycoprotein (P-gp) Interaction Profile

Role of Flupenthixol Interacting Drugs Potential Consequence

Novel Research Applications and Future Directions

Anti-Cancer Research

Recent studies have highlighted the promising anti-cancer properties of Flupenthixol (B1673465), demonstrating its ability to inhibit cancer cell growth, enhance the efficacy of existing anti-cancer agents, and overcome drug resistance.

A significant mechanism underlying the anti-cancer activity of Flupenthixol is its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactivated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. nih.govnih.gov

Structural analyses have predicted that Flupenthixol can dock to the ATP binding pocket of PI3Kα, a catalytic subunit of PI3K. nih.govresearchgate.net This interaction has been confirmed by in vitro kinase assays, which demonstrated that Flupenthixol inhibits PI3Kα kinase activity in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 127 ± 5.87 nM. nih.gov

By inhibiting PI3K, Flupenthixol effectively blocks the downstream activation of AKT, a key protein in this signaling cascade. Research has shown that Flupenthixol significantly inhibits the phosphorylation of AKT at both the T308 and S473 sites in a concentration-dependent manner, without affecting the total expression of AKT. nih.gov This inhibition of AKT phosphorylation prevents the activation of downstream targets that promote cell survival, such as Bcl-2. researchgate.net The anti-cancer effect of Flupenthixol is thought to be related to its thiophene (B33073) structure, which has been assessed for anti-inflammatory and anti-cancer activities. nih.gov

Studies have demonstrated Flupenthixol's cytotoxic effects in various non-small cell lung cancer (NSCLC) cell lines. researchgate.net For instance, it has been shown to inhibit the viability of H661, A549, H520, and SK-SEM-1 cells in a dose-dependent fashion, while having minimal effect on normal lung bronchial epithelial cells. researchgate.net In vivo studies using A549 xenograft models in mice have further confirmed these findings, showing that Flupenthixol can significantly suppress tumor growth. nih.gov

Inhibitory Effects of Flupenthixol on Lung Cancer Cell Lines
Cell LineCancer TypeObserved Effect
A549AdenocarcinomaDose- and time-dependent inhibition of viability researchgate.net
H661Large Cell Lung CancerDose- and time-dependent inhibition of viability researchgate.net
NCI-H520Squamous Cell CarcinomaDose-dependent inhibition of viability nih.gov
SK-SEM-1Squamous Cell CarcinomaDose-dependent inhibition of viability nih.gov
HCC827Lung Cancer (EGFR T790M mutation)Exhibited anticancer activity nih.gov
H1975Lung Cancer (EGFR T790M mutation)Exhibited anticancer activity nih.gov

Flupenthixol has been shown to exhibit synergistic effects when combined with other anti-cancer drugs, such as Gefitinib. nih.gov This is particularly relevant in cases where cancer cells have developed resistance to EGFR inhibitors. nih.gov Studies have indicated that Flupenthixol can induce apoptosis in lung cancer cells with the T790M mutation, a common mechanism of resistance to EGFR inhibitors, and can act synergistically with Gefitinib in these resistant cells. nih.gov The potential for combining Flupenthixol with other chemotherapies may lead to enhanced treatment efficacy. nih.gov

One of the significant challenges in cancer chemotherapy is the development of multidrug resistance (MDR). Flupenthixol has demonstrated the ability to reverse MDR in cancer cells. nih.gov In studies with murine fibrosarcoma cells, Flupenthixol was identified as a potent agent for enhancing the cytotoxicity of several chemotherapy drugs commonly affected by the MDR phenotype, including Adriamycin, actinomycin (B1170597) D, vinblastine, and vincristine. This chemosensitizing effect is attributed to an increased intracellular accumulation of these drugs. nih.gov Notably, this mechanism appears to be unrelated to the P-glycoprotein, a well-known transporter involved in drug efflux and MDR. nih.gov

Repurposing Flupenthixol Dihydrochloride (B599025) for New Indications

The established pharmacological profile of Flupenthixol as an antipsychotic and antidepressant agent provides a strong foundation for its repurposing for new medical uses. wikipedia.org Its primary action involves the blockade of dopamine (B1211576) D1 and D2 receptors. nih.gov In addition to its use in schizophrenia, Flupenthixol is also utilized in low doses as an antidepressant and has shown some evidence of reducing deliberate self-harm. wikipedia.org Given its known effects on the central nervous system and its emerging anti-cancer properties, there is considerable interest in exploring its potential for other indications. The strategy of drug repurposing can accelerate the development process, as existing data on safety and pharmacokinetics can be leveraged.

Structural Modifications and Analog Development Research

The thioxanthene (B1196266) structure of Flupenthixol is a key determinant of its biological activity. nih.gov Flupenthixol exists as two geometric isomers, the cis(Z) and trans(E) forms, with the cis(Z)-isomer being the pharmacologically active one. nih.govjopcr.com Research into the synthesis of Flupenthixol has focused on controlling the ratio of these isomers to maximize the yield of the active form. jopcr.com

The anti-cancer activity of Flupenthixol is speculated to be linked to its thiophene structure. nih.gov This suggests that future research could focus on structural modifications of the thioxanthene core to develop novel analogs with enhanced potency and selectivity as anti-cancer agents. Further structure-function analyses are needed to design and develop improved compounds derived from Flupenthixol. nih.gov The synthesis of various thioxanthene derivatives and the evaluation of their biological activities could lead to the discovery of new therapeutic agents for cancer and other diseases. jopcr.com

Methodological Considerations in Flupenthixol Dihydrochloride Research

Formulation Development Research

Taste Masking Techniques in Oral Formulations

Flupenthixol (B1673465) dihydrochloride (B599025) is characterized by a slightly bitter taste, which can affect patient compliance with oral formulations. To address this, various taste-masking techniques have been explored in pharmaceutical research. One notable approach involves the use of polymers to create a barrier around the drug particles, thereby preventing their interaction with taste buds.

A key study in this area focused on the development of rapidly disintegrating tablets of flupenthixol dihydrochloride with improved palatability. researchgate.netresearchgate.net In this research, Eudragit E100, an aminoalkyl methacrylate (B99206) copolymer, was employed as the primary taste-masking agent. researchgate.netresearchgate.net The methodology involved the mass extrusion technique to prepare taste-masked granules. This process effectively coats the drug particles with the polymer.

To enhance the disintegration properties of the tablets, various superdisintegrants were incorporated into the formulation at different concentrations (2%, 3%, and 4%). The superdisintegrants evaluated were sodium starch glycolate, croscarmellose sodium, and crospovidone. researchgate.netresearchgate.net The effectiveness of these formulations was assessed through a series of in vitro and in vivo evaluations, including disintegration time, wetting time, and dissolution rate.

The results indicated that the formulation containing 4% crospovidone (F10) exhibited the most rapid in vitro disintegration time, ranging from 11.8 to 61 seconds, compared to a control formulation without any superdisintegrant, which took 150 seconds to disintegrate. researchgate.netresearchgate.net The in vitro dissolution studies further demonstrated the superiority of crospovidone in facilitating drug release, followed by croscarmellose sodium and then sodium starch glycolate. researchgate.netresearchgate.net These findings were also correlated with in vivo disintegration times.

Table 1: In Vitro Disintegration Time of Flupenthixol Dihydrochloride Formulations

Formulation Code Superdisintegrant Concentration (%) In Vitro Disintegration Time (seconds)
F1 None 0 150
F2-F4 Sodium Starch Glycolate 2, 3, 4 35 - 61
F5-F7 Croscarmellose Sodium 2, 3, 4 20 - 45

In Vitro Model Systems for Mechanistic Studies

To understand the molecular interactions of flupenthixol dihydrochloride at the cellular level, researchers utilize in vitro model systems that mimic biological membranes. One such model is the phospholipid membrane, which allows for the detailed investigation of drug-lipid interactions.

A study investigating the effect of cis-(Z)-flupenthixol on dipalmitoylphosphatidylcholine (DPPC) membranes, both in the presence and absence of cholesterol, provides insight into its mechanism of action. nih.gov DPPC is a major component of eukaryotic cell membranes and is commonly used to create artificial lipid bilayers. Techniques such as electron paramagnetic resonance (EPR), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) were employed to probe the interactions at a molecular level. nih.gov

The research indicated that flupenthixol incorporates into the phospholipid membrane with its triple ring structure oriented parallel to the head group of the phospholipids (B1166683) and its side chain extending towards the alkyl chains. nih.gov The study also revealed that the presence of flupenthixol induced more significant changes in the upper region of the membrane compared to the central part. nih.gov Furthermore, DSC results showed that the incorporation of 10 mol% of flupenthixol into the DPPC membrane led to phase separation, a phenomenon that was still observable in the presence of cholesterol. nih.gov These findings suggest that flupenthixol may exert its therapeutic effects by modifying the properties of membrane-associated receptors and transport proteins. nih.gov

Cellular and molecular assays are fundamental in elucidating the pharmacological profile of flupenthixol dihydrochloride, particularly its interaction with specific receptors and its influence on intracellular signaling pathways.

Radioligand binding assays have been instrumental in characterizing the receptor binding profile of flupenthixol. These assays utilize a radioactively labeled form of the drug (a radioligand) to quantify its binding to specific receptors. This technique allows for the determination of key parameters such as binding affinity (Ki) and receptor density (Bmax).

In the context of signaling pathways, research has demonstrated that flupenthixol can act as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT signaling pathway is a critical regulator of various cellular processes, including cell proliferation, survival, and apoptosis. Studies have shown that flupenthixol can inhibit the phosphorylation of AKT and the expression of the downstream anti-apoptotic protein Bcl-2 in a dose-dependent manner. This inhibition of the PI3K/AKT pathway can lead to the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.

Table 2: Investigated Signaling Pathway Intermediates

Pathway Key Intermediates Investigated Observed Effect of Flupenthixol
PI3K/AKT p-AKT (S473 and T308), Bcl-2 Decreased expression/phosphorylation

Clinical Trial Design and Methodology

Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and safety of therapeutic interventions. In the study of flupenthixol dihydrochloride, various RCT designs have been employed to generate robust clinical evidence.

A common design is the double-blind, placebo-controlled trial . In this methodology, neither the participants nor the investigators know who is receiving the active drug and who is receiving a placebo. This blinding minimizes bias in the assessment of outcomes. For instance, a double-blind crossover trial was conducted in a general practice setting to compare the effectiveness of flupenthixol with a placebo in patients with mild to moderate anxiety/depression. Participants received either flupenthixol or a placebo for a set period and were then "crossed over" to the other treatment.

Another important design is the randomized, controlled, cross-over study . This design is particularly useful for assessing treatments for stable, chronic conditions. In one such study evaluating a combination of flupenthixol and melitracen (B1676185) for functional dyspepsia, patients who met the Rome III criteria were enrolled. nih.gov The primary endpoints included subjective global symptom relief and quality of life, as measured by the Nepean Dyspepsia Index (NDI). nih.gov This design allows each patient to serve as their own control, which can increase statistical power and reduce the number of participants needed.

The methodology of these trials often involves specific inclusion and exclusion criteria to ensure a homogenous study population. For example, in the functional dyspepsia trial, patients with anxiety or depression were excluded using a validated questionnaire. nih.gov Furthermore, patients had to have previously failed a trial of acid-suppressive therapy. nih.gov

When direct head-to-head clinical trial data for multiple treatments are limited, network meta-analysis provides a valuable methodology for indirectly comparing the relative effectiveness of different interventions. This statistical technique synthesizes evidence from a network of RCTs, allowing for the comparison of treatments that have not been directly compared in a single trial.

A network meta-analysis of long-term antipsychotic treatments for schizophrenia included flupenthixol decanoate (B1226879) (a long-acting injectable form of flupenthixol) among 18 different antipsychotic drugs. nih.gov The methodology for such an analysis involves a systematic search of electronic databases for relevant RCTs. Data on outcomes such as relapse rates are then extracted and analyzed using a statistical model that accounts for both direct and indirect evidence.

The analysis can provide a hierarchy of treatments based on their efficacy and tolerability. In the aforementioned study, the primary outcome was the prevention of relapse in patients with stable schizophrenia. nih.gov The methodology allows for the calculation of odds ratios (ORs) and their 95% confidence intervals (CIs) for each treatment comparison. To assess the consistency of the direct and indirect evidence within the network, loop-specific tests and design-by-treatment interaction models are employed. nih.gov This ensures the validity of the indirect comparisons. The results can be visually represented in forest plots and network diagrams, providing a comprehensive overview of the comparative effectiveness of the included treatments. nih.gov

Observational Studies and Real-World Data Analysis

Observational studies and the analysis of real-world data are crucial for understanding the long-term effectiveness and outcomes associated with flupenthixol dihydrochloride in naturalistic settings. These studies complement the findings from controlled clinical trials by providing insights into how the medication performs in diverse patient populations and over extended periods.

A post-marketing surveillance study evaluated the efficacy and tolerability of flupentixol in schizophrenic patients undergoing long-term treatment in routine clinical practice. nih.gov The study followed 128 patients for up to 18 months after an initial 10-week treatment period. nih.govresearchgate.net Findings indicated that the clinical benefit for patients, as measured by the Clinical Global Impression (CGI) scale, increased with the duration of treatment. nih.gov Subjective quality of life, which improved during the initial phase, remained stable throughout the follow-up period. This type of real-world evidence is valuable for assessing the sustained impact of the treatment on patient-reported outcomes. nih.gov

Another retrospective observational study investigated the association between cumulative exposure to flupentixol and the risk of lung cancer. nih.gov This analysis of real-world data suggested a potentially reduced risk of lung cancer in patients with more than one year of exposure to the medication. nih.gov Specifically, for flupentixol, a significantly reduced risk was noted in the group with 366 to 1825 days of exposure. nih.gov Such studies highlight the potential for real-world data to uncover associations that may warrant further investigation.

A retrospective cohort study also analyzed the effectiveness of a combination of flupentixol and melitracen for treating persistent idiopathic facial pain (PIFP). nih.gov In a cohort of 128 patients, 82.0% achieved significant pain relief. nih.gov This study demonstrates the use of real-world data to explore the potential utility of flupenthixol-containing regimens in different therapeutic areas. nih.gov

Summary of Findings from Observational and Real-World Data Studies
Study FocusPatient PopulationKey FindingsReference
Long-term treatment of schizophrenia128 patients with schizophreniaClinical benefit (CGI scale) increased with treatment duration; subjective quality of life remained stable. nih.govresearchgate.net
Association with lung cancer riskPatients with and without lung cancerA reduced risk of lung cancer was observed in patients with 366-1825 days of exposure to flupentixol. nih.gov
Dose-response relationship estimation514 patients with schizophrenia (from 16 studies)Plasma concentration varied up to 5-fold among individuals on the same dose, highlighting inter-individual variability. nih.gov
Treatment of persistent idiopathic facial pain (PIFP)128 patients with PIFPIn combination with melitracen, 82.0% of patients achieved significant pain relief. nih.gov

Biomarker Research for Treatment Response and Adverse Effects

Biomarker research aims to identify measurable biological indicators that can predict how a patient will respond to a medication or their risk of experiencing adverse effects. kcl.ac.ukmdpi.com For flupenthixol dihydrochloride, this research has primarily focused on pharmacogenetics, particularly the role of cytochrome P450 (CYP) enzymes.

Despite the limited role of CYP2D6, other genetic markers may be relevant. A Genome-Wide Association Study (GWAS) that included patients treated with flupenthixol decanoate suggested potential associations between treatment response and genetic variants in MANBA, COL9A2, and NFKB1. nih.gov While these findings are exploratory, they point toward novel genetic loci that could influence therapeutic outcomes and require further validation in larger, well-characterized patient samples. nih.gov

Beyond metabolic pathways, research has also explored biomarkers related to the drug's mechanism of action. An early study using stereoisomers of flupenthixol found that the clinically effective cis(Z)-isomer led to a two- to three-fold increase in the abundance of dopamine (B1211576) D2 receptor mRNA in the mouse brain after ten weeks of treatment. nih.gov The inactive trans(E)-isomer produced no such change. nih.gov This suggests that alterations in D2 receptor gene expression could serve as a molecular biomarker for the long-term adaptive response to D2 receptor antagonism by flupenthixol. nih.gov

While broad biomarker research in psychiatry is exploring inflammatory markers, neuroimaging, and blood gene expression profiles to predict treatment response for psychotropic medications, specific studies in these areas for flupenthixol are limited. kcl.ac.ukfrontiersin.orgcamh.ca The current body of evidence points to a complex and likely polygenic influence on flupenthixol response, moving beyond single candidate genes like CYP2D6. nih.gov

Summary of Biomarker Research Findings for Flupenthixol
Biomarker/Gene InvestigatedResearch FindingImplicationReference
CYP2D6Genetic variations in CYP2D6 have minor or no importance for flupenthixol metabolism.Routine CYP2D6 genotyping is not recommended for guiding flupenthixol treatment. nih.govclinpgx.org
MANBA, COL9A2, NFKB1A GWAS suggested a possible association between variants in these genes and treatment response.These genes are potential candidates for further investigation into the pharmacogenetics of flupenthixol response, but findings require replication. nih.gov
Dopamine D2 Receptor mRNAThe active cis(Z)-isomer of flupenthixol increases D2 receptor mRNA expression in the mouse brain.Changes in D2 receptor gene expression may be a biomarker of long-term drug effect at the molecular level. nih.gov

Q & A

What are the key pharmacological mechanisms of flupenthixol dihydrochloride, and how can they be experimentally validated?

Flupenthixol dihydrochloride primarily acts as a dopamine receptor antagonist, with high affinity for D1 and D2 receptors, making it relevant for studying schizophrenia and mood disorders . To validate its mechanisms:

  • Radioligand binding assays quantify receptor affinity using tritiated (³H) or carbon-14 (¹⁴C) labeled flupenthixol, as seen in radiolabeled analogs like cis-(Z)-[³H(G)]-flupenthixol dihydrochloride .
  • Functional assays (e.g., cAMP modulation in transfected cell lines) assess antagonistic activity. For example, high-content imaging assays measuring STAT3 pathway inhibition (79% inhibition at 10 µM) demonstrate its broader signaling effects .

Advanced Research : Use in vivo microdialysis to correlate receptor binding with dopamine release in rodent models, ensuring dose-response curves align with behavioral outcomes (e.g., forced swim test for antidepressant activity).

How should researchers address stability challenges of flupenthixol dihydrochloride in aqueous solutions?

Flupenthixol dihydrochloride degrades in aqueous media, particularly under light or elevated temperatures. Methodological solutions include:

  • Storage conditions : Store lyophilized powder at -20°C in inert atmospheres to prevent hydrolysis. Reconstitute with deoxygenated buffers (e.g., phosphate-buffered saline with 0.01% ascorbic acid) .
  • Analytical validation : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products like O-acetylflupentixol, a common impurity identified in pharmacopeial standards .

Advanced Research : Apply mass spectrometry (LC-MS/MS) to quantify degradation kinetics and identify reactive intermediates under varying pH and temperature conditions.

What experimental designs are optimal for studying flupenthixol’s dual antipsychotic and antidepressant effects?

Flupenthixol’s dual activity stems from dopamine receptor antagonism and indirect serotonergic modulation. Key approaches:

  • Behavioral models :
    • Prepulse inhibition (PPI) in rodents for antipsychotic efficacy.
    • Chronic mild stress (CMS) models for antidepressant effects, measuring sucrose preference and locomotor activity .
  • Molecular profiling : Combine RNA sequencing of prefrontal cortex tissue with receptor occupancy studies to identify downstream targets (e.g., BDNF, CREB).

Advanced Research : Use conditional knockout mice to dissect region-specific dopamine receptor contributions (e.g., D1 in the nucleus accumbens vs. D2 in the striatum).

How can researchers resolve contradictions in flupenthixol’s reported efficacy across preclinical studies?

Discrepancies often arise from variations in isomer purity, dosage, or model validity. Mitigation strategies:

  • Isomer specificity : Use cis-(Z)-flupenthixol dihydrochloride (≥98% purity) for consistency, as the trans-(E) isomer exhibits reduced receptor affinity .
  • Dose standardization : Reference pharmacokinetic data (e.g., 1–5 mg/kg in rodents) and measure plasma levels via LC-MS to ensure therapeutic thresholds .
  • Model validation : Compare results across multiple strains (e.g., Sprague-Dawley vs. Wistar rats) and incorporate positive controls (e.g., haloperidol for antipsychotic activity).

Advanced Research : Conduct meta-analyses of published datasets to identify confounding variables (e.g., sex differences, circadian effects).

What analytical methods are recommended for characterizing flupenthixol dihydrochloride in complex matrices?

  • Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% trifluoroacetic acid) achieves baseline separation of flupenthixol from metabolites .
  • Spectroscopy : FT-IR confirms structural integrity (e.g., C-F stretch at 1,150 cm⁻¹) .
  • Impurity profiling : Follow pharmacopeial guidelines (e.g., EP/JP standards) to quantify limits for acetylated derivatives and sulfoxides .

Advanced Research : Deploy chiral chromatography to resolve enantiomeric impurities in synthesized batches.

How can flupenthixol dihydrochloride be utilized in high-throughput screening (HTS) for novel CNS therapeutics?

  • Assay design : Use flupenthixol as a reference compound in dopamine receptor-targeted HTS. For example, in a pSTAT3/1 imaging assay, it showed 79% inhibition of STAT3 activation at 10 µM .
  • Counter-screening : Test hits against off-target receptors (e.g., 5-HT2A) to exclude non-specific binding.

Advanced Research : Pair HTS with machine learning to predict structural analogs with improved blood-brain barrier permeability.

What are the ethical and methodological considerations for human pharmacokinetic studies of flupenthixol dihydrochloride?

  • Ethics : Adhere to Declaration of Helsinki guidelines, with protocols approved by institutional review boards (IRBs). Exclude participants with QTc prolongation risk due to flupenthixol’s cardiac effects .
  • Methodology : Use LC-MS/MS for sensitive quantification in plasma, with a lower limit of detection (LLOD) ≤0.1 ng/mL .

Advanced Research : Conduct population pharmacokinetic modeling to identify covariates (e.g., CYP2D6 polymorphisms) affecting drug clearance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.